methyl[(oxolan-2-yl)methyl]amine hydrochloride
Description
Methyl[(oxolan-2-yl)methyl]amine hydrochloride (CAS 4795-30-6) is a secondary amine hydrochloride derivative featuring a methyl group attached to the amine nitrogen and a tetrahydrofuran (oxolane) ring via a methylene bridge. Its molecular formula is C₆H₁₄ClNO, with a molecular weight of 151.64 g/mol.
Properties
IUPAC Name |
N-methyl-1-(oxolan-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-7-5-6-3-2-4-8-6;/h6-7H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNGJJUPXCQCRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCO1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4795-30-6 | |
| Record name | methyl[(oxolan-2-yl)methyl]amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of methyl[(oxolan-2-yl)methyl]amine hydrochloride involves several steps. One common method is the reaction of oxolan-2-ylmethanol with methylamine in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is purified through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl[(oxolan-2-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or ethanol, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl[(oxolan-2-yl)methyl]amine hydrochloride is utilized in various scientific research fields, including:
Biology: This compound is used in the study of biochemical pathways and interactions due to its structural similarity to certain biological molecules.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl[(oxolan-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the study.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes critical differences between methyl[(oxolan-2-yl)methyl]amine hydrochloride and its analogs:
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Impact on Properties |
|---|---|---|---|---|
| This compound (4795-30-6) | C₆H₁₄ClNO | 151.64 | Methylamine, oxolane ring | Moderate lipophilicity; balanced solubility |
| Ethyl(oxolan-2-ylmethyl)amine hydrochloride (1210950-14-3) | C₇H₁₆ClNO | 165.66 | Ethylamine substituent | Increased lipophilicity; reduced solubility |
| (4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride (13605-56-6) | C₁₄H₂₀ClNO | 253.77 | 4-Methylbenzyl group | High lipophilicity; aromatic interactions |
| 2,2-Dimethyl-3-(oxolan-2-yl)propylamine hydrochloride (N/A) | C₁₀H₂₂ClNO | 207.74 | Branched alkyl chain (2,2-dimethylpropyl) | Enhanced steric hindrance; metabolic stability |
| 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride (1803562-43-7) | C₆H₁₁ClN₂O | 162.62 | Oxazole heterocycle | Improved metabolic stability; planar structure |
Physicochemical and Functional Properties
- Lipophilicity: The benzyl-substituted analog (CAS 13605-56-6) exhibits higher lipophilicity (logP ~2.5 estimated) due to the aromatic ring, favoring membrane permeability but reducing aqueous solubility .
- Solubility :
- Steric Effects :
Research Findings and Industrial Relevance
- Pharmacological Potential: Ethyl and benzyl derivatives are investigated for CNS penetration in neuroactive compounds, leveraging their lipophilicity for blood-brain barrier crossing .
- Catalytic Ligands : The parent compound’s oxolane ring provides a rigid scaffold for chiral ligands in asymmetric synthesis, outperforming bulkier analogs in enantioselectivity .
- Safety Profiles : Analogous compounds like methylhexanamine hydrochloride (CAS 13803-74-2) are restricted to research use due to toxicity concerns, highlighting the need for rigorous safety evaluations .
Biological Activity
Methyl[(oxolan-2-yl)methyl]amine hydrochloride, a compound characterized by its oxolane structure, has garnered attention in pharmacological research due to its potential biological activities. This article presents a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
- Chemical Name : this compound
- CAS Number : 4795-30-6
- Molecular Formula : C₇H₁₅ClN₂O
Research indicates that this compound may interact with various neurotransmitter systems, particularly through its influence on GABA transporters. The compound has been studied for its inhibitory effects on GABA uptake, which is crucial for maintaining the balance of excitation and inhibition in the central nervous system.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against mouse GABA transporter subtypes (mGAT1–4). The following table summarizes the inhibitory potencies observed in studies:
| Compound | mGAT1 Inhibition (pIC50) | mGAT2 Inhibition (pIC50) | mGAT3 Inhibition (pIC50) | mGAT4 Inhibition (pIC50) |
|---|---|---|---|---|
| 50a | 5.18 ± 0.07 | 5.36 ± 0.10 | 4.69 | 4.13 |
| 56a | 5.09 ± 0.07 | 5.10 ± 0.07 | 4.25 | 4.19 |
These values indicate that compounds derived from this compound have varying degrees of potency against different GABA transporters, with compound 50a showing the highest activity against mGAT2 .
In Vivo Studies
In vivo studies have further validated the biological activity of this compound, particularly in models of neuropathic pain. For instance, compounds containing the oxolane structure have shown antinociceptive properties in rodent models, including:
- Chemotherapy-induced neuropathic pain models
- Diabetic neuropathic pain models induced by streptozotocin
These studies suggest that this compound may serve as a potential therapeutic agent for managing neuropathic pain without inducing significant motor deficits .
Case Study 1: Neuropathic Pain Management
A study investigated the efficacy of this compound in alleviating neuropathic pain symptoms in mice subjected to chemotherapy-induced pain models. The results indicated a significant reduction in pain behaviors compared to control groups, highlighting the compound's potential as an analgesic agent.
Case Study 2: GABA Transporter Modulation
Another investigation focused on the modulation of GABA transporters by this compound derivatives. The study revealed that modifications to the oxolane structure could enhance binding affinity and selectivity for specific GABA transporter subtypes, offering insights into designing more effective pharmacological agents targeting these pathways .
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis routes for methyl[(oxolan-2-yl)methyl]amine hydrochloride?
- Methodology :
- Hofmann Rearrangement : React acetamide derivatives with bromine gas under controlled conditions to generate primary amines. This method is scalable and yields high-purity hydrochloride salts after neutralization with HCl .
- Ammonium Chloride Reaction : Condense formaldehyde with ammonium chloride in aqueous media, followed by purification via recrystallization. This approach avoids volatile intermediates and is suitable for small-scale synthesis .
- Key Considerations : Monitor reaction pH and temperature to avoid side products like polymeric amines.
Q. How should researchers ensure the stability of this compound during storage?
- Storage Protocols :
- Store in airtight containers under inert gas (e.g., nitrogen) at temperatures ≤ -20°C to prevent hygroscopic degradation .
- Avoid exposure to light, moisture, and strong oxidizers. Stability studies indicate a shelf life of >2 years under these conditions .
- Handling : Use desiccants in storage environments and conduct periodic purity checks via HPLC .
Q. What analytical techniques are validated for assessing the purity of this compound?
- Chromatography :
- HPLC : Use a LiChrospher RP Select B column with UV detection at 254 nm. Retention time and peak symmetry are critical for identifying impurities (e.g., unreacted oxolane derivatives) .
- LC-MS : Confirm molecular integrity via high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) .
- Supplementary Methods :
- Titration : Non-aqueous titration with perchloric acid in glacial acetic acid quantifies free amine content .
Advanced Research Questions
Q. How does the spatial configuration of the oxolane ring influence the compound’s reactivity in nucleophilic substitutions?
- Experimental Design :
- Compare reaction kinetics of this compound with its cyclohexane analogue (e.g., 2-methylcyclohexanamine hydrochloride) under identical SN2 conditions .
- Use DFT calculations to model steric effects of the oxolane ring on transition-state energy barriers.
Q. How can researchers resolve contradictions in pharmacological data between this compound and structurally similar amines?
- Data Contradiction Analysis :
- Case Study : If conflicting results arise in receptor-binding assays, perform competitive binding assays with radiolabeled ligands (e.g., [³H]-ligands) to differentiate target specificity .
- Cross-Validation : Use crystallography or NMR to confirm binding conformations and rule out off-target interactions .
- Statistical Tools : Apply multivariate analysis to isolate variables like solvent polarity or counterion effects (e.g., chloride vs. oxalate) .
Q. What experimental strategies are optimal for studying this compound’s interaction with biological targets?
- In Vitro Design :
- Enzyme Assays : Use fluorogenic substrates to measure inhibition kinetics (e.g., kcat/KM) in protease or kinase systems .
- Cell-Based Studies : Employ CRISPR-engineered cell lines to silence putative targets and validate mechanism-of-action .
- In Vivo Considerations :
- Formulate the hydrochloride salt in PBS (pH 7.4) for intraperitoneal administration. Monitor plasma stability using LC-MS/MS pharmacokinetic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
